N-(2,5-dichlorophenyl)-2-mercaptoacetamide
Description
General Overview of Mercaptoacetamide Scaffold in Medicinal Chemistry
The mercaptoacetamide scaffold is a key structural motif in medicinal chemistry, primarily recognized for the potent metal-binding capability of its thiol (-SH) group. This feature allows it to act as a zinc-binding group (ZBG), enabling it to interact with and inhibit various zinc-containing enzymes, also known as metalloenzymes. nih.gov
This inhibitory action is the basis for its application in several therapeutic areas. For instance, mercaptoacetamide-based compounds have been developed as potent and selective inhibitors of histone deacetylase 6 (HDAC6), a zinc-dependent enzyme that has emerged as an attractive target for drug development in oncology and central nervous system (CNS) disorders. nih.govresearchgate.net
Furthermore, the mercaptoacetamide core is integral to the design of agents targeting bacterial resistance and virulence. Researchers have successfully synthesized N-aryl mercaptoacetamides that function as inhibitors of metallo-β-lactamases (MBLs). nih.govnih.gov MBLs are enzymes that enable bacteria to neutralize a broad spectrum of β-lactam antibiotics, including last-resort carbapenems. nih.gov By inhibiting these enzymes, mercaptoacetamide derivatives can restore the efficacy of existing antibiotics. nih.gov Simultaneously, this class of compounds has shown potent activity against bacterial virulence factors like Pseudomonas aeruginosa elastase (LasB), a metalloprotease that plays a critical role in tissue invasion and immune system evasion. nih.govacs.org
Significance of Dichlorophenyl Substitution Patterns in N-Aryl Amides
The incorporation of a dichlorophenyl group into a drug candidate is a well-established strategy in medicinal chemistry used to modulate the molecule's pharmacological profile. The presence and position of chlorine atoms on the phenyl ring can significantly influence a compound's lipophilicity, electronic character, metabolic stability, and binding affinity for its biological target. drugdesign.orgmdpi.com
Structure-activity relationship (SAR) studies have repeatedly demonstrated that halogen substituents can have complex and profound effects on biological activity. drugdesign.org For example, in the development of ligands for the dopamine (B1211576) D3 receptor, a dichlorophenyl moiety was included in a series of compounds to explore its impact on binding affinity and selectivity. nih.gov Similarly, research on inhibitors for other biological targets has shown that dichlorinated analogs can exhibit substantially increased potency compared to their non-chlorinated counterparts. drugdesign.org
The specific substitution pattern (e.g., 2,3-dichloro, 2,4-dichloro, 3,5-dichloro, etc.) is often critical. Different isomers can adopt distinct conformations or present different electronic surfaces, leading to varied interactions within a receptor's binding pocket. nih.govresearchgate.netnih.gov This precise positioning can be the determining factor for a compound's potency and selectivity, making the exploration of various dichlorophenyl substitution patterns a crucial step in the optimization of lead compounds.
Academic Research Landscape of N-(2,5-dichlorophenyl)-2-mercaptoacetamide and Related Analogues
The primary academic investigation into this compound and its analogs has focused on their potential as dual-action agents against bacterial resistance and virulence. nih.govnih.govresearchgate.net A key study reported the synthesis and in vitro evaluation of a series of N-aryl mercaptoacetamides as inhibitors of clinically important metallo-β-lactamases (MBLs) and the P. aeruginosa virulence factor LasB. nih.gov
The research demonstrated that N-aryl mercaptoacetamides, as a class, exhibit inhibitory activity in the low micromolar to submicromolar range against the MBLs IMP-7, NDM-1, and VIM-1. nih.gov This positions them as promising candidates for a multi-target strategy to combat antibiotic-resistant pathogens. nih.govnih.gov The study highlighted that by simultaneously inhibiting both resistance mechanisms (MBLs) and virulence factors (LasB), these compounds could offer a novel approach to treating bacterial infections. nih.gov
The inhibitory activities of this compound and several related N-aryl mercaptoacetamide analogues against various metalloenzymes are detailed in the table below. The data illustrates the structure-activity relationships within this class of compounds, showing how different substitution patterns on the aryl ring influence potency against each enzyme.
Data sourced from Kany et al., RSC Med. Chem., 2021. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NOS/c9-5-1-2-6(10)7(3-5)11-8(12)4-13/h1-3,13H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTBRTDEGAGICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CS)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N-(2,5-dichlorophenyl)-2-mercaptoacetamide
The synthesis of this compound is typically achieved through a multi-step process, commencing with the formation of an N-(2,5-dichlorophenyl)-2-chloroacetamide intermediate.
Multi-step Synthesis Protocols (e.g., from 2,5-dichloroaniline (B50420) and 2-chloroacetyl chloride)
The primary route to this compound begins with the acylation of 2,5-dichloroaniline with 2-chloroacetyl chloride. This reaction forms the stable intermediate, N-(2,5-dichlorophenyl)-2-chloroacetamide. This intermediate is then converted to the target mercaptoacetamide.
Step 1: Synthesis of N-(2,5-dichlorophenyl)-2-chloroacetamide
The reaction of 2,5-dichloroaniline with 2-chloroacetyl chloride is a standard method for forming the amide bond. rjptonline.orgrjptonline.org This electrophilic acyl substitution on the amine is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Step 2: Conversion to this compound
The chloroacetamide intermediate is converted to the mercaptoacetamide via nucleophilic substitution of the chlorine atom. A common method involves the use of a sulfur nucleophile. While a specific protocol for this compound is not extensively detailed in the literature, analogous transformations suggest the use of reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. The reaction with NaSH would directly replace the chlorine with a thiol group. Alternatively, reaction with thiourea forms an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the final mercapto compound.
Variations in Reaction Conditions and Catalysis
The synthesis of the chloroacetamide precursor can be optimized by varying the reaction conditions.
Solvent Systems: A range of aprotic solvents can be employed for the acylation step, with dichloromethane (B109758) and glacial acetic acid being common choices. rjptonline.orgrjptonline.org
Bases: The choice of base can influence the reaction rate and yield. Tertiary amines, such as triethylamine, are frequently used to scavenge the HCl produced during the reaction. researchgate.net Inorganic bases like sodium acetate (B1210297) have also been utilized. rjptonline.org
The conditions for the subsequent conversion to the mercaptoacetamide would depend on the chosen sulfur nucleophile. For instance, reactions with sodium hydrosulfide are often carried out in polar protic solvents like ethanol (B145695) or water.
| Reactants | Reagents/Conditions | Product |
| 2,5-dichloroaniline, 2-chloroacetyl chloride | Glacial acetic acid, sodium acetate, heat | N-(2,5-dichlorophenyl)-2-chloroacetamide |
| 2,5-dichloroaniline, 2-chloroacetyl chloride | Dichloromethane, triethylamine | N-(2,5-dichlorophenyl)-2-chloroacetamide |
| N-(2,5-dichlorophenyl)-2-chloroacetamide | 1. Thiourea, ethanol, reflux; 2. NaOH, hydrolysis | This compound |
| N-(2,5-dichlorophenyl)-2-chloroacetamide | Sodium hydrosulfide, ethanol | This compound |
Derivatization Strategies for this compound Analogues
The structure of this compound offers several sites for chemical modification, enabling the synthesis of a wide range of analogues.
Modifications at the Mercapto (Sulfur) Position
The thiol group is a key site for derivatization, readily undergoing reactions such as S-alkylation. This allows for the introduction of a variety of substituents at the sulfur atom. For instance, the reaction of the mercaptoacetamide with alkyl halides in the presence of a base would yield S-alkylated derivatives. Another modification is the oxidation of the thiol to form a disulfide, which can act as a prodrug form of the mercaptoacetamide. nih.gov
| Starting Material | Reagent | Product Type |
| This compound | Alkyl halide, base | S-alkylated derivative |
| This compound | Iodine, base | Disulfide derivative |
Substitutions on the Dichlorophenyl Ring
Analogues with different substitution patterns on the phenyl ring can be synthesized by starting with the appropriately substituted aniline (B41778). A variety of substituted anilines are commercially available or can be prepared through standard aromatic chemistry, allowing for the introduction of diverse functional groups on the dichlorophenyl ring. For example, starting with an aniline bearing different halogen substitutions or other electron-withdrawing or electron-donating groups would lead to a range of N-(substituted phenyl)-2-mercaptoacetamides. nih.gov
Alterations to the Acetamide (B32628) Linker
The acetamide linker can also be modified to produce structural analogues. This can involve the introduction of substituents on the methylene (B1212753) group of the acetamide moiety. Synthesizing such analogues would typically require starting with a modified acyl chloride, for example, a 2-substituted-2-chloroacetyl chloride, in the initial acylation step. While specific examples for this compound are not prevalent, the general principles of organic synthesis allow for such modifications.
Chemo-selectivity and Regio-selectivity in Synthesis
The proposed synthetic routes to this compound exhibit a high degree of inherent chemo- and regio-selectivity.
Chemo-selectivity: In the initial acylation step, the reaction between 2,5-dichloroaniline and chloroacetyl chloride is highly chemo-selective. The nucleophilic amine group of the aniline readily attacks the electrophilic carbonyl carbon of the acid chloride, forming the stable amide bond. The chloro substituents on the aromatic ring are unreactive under these conditions. In the subsequent nucleophilic substitution step, the sulfur nucleophile (e.g., thioacetate (B1230152) or hydrosulfide) selectively attacks the electrophilic carbon bearing the chlorine atom in the chloroacetamide side chain. The aromatic chlorine atoms are significantly less reactive towards nucleophilic substitution due to the sp2 hybridization of the carbon atoms and the delocalization of electron density within the benzene (B151609) ring. This difference in reactivity allows for the selective formation of the desired product without side reactions on the dichlorophenyl moiety.
Regio-selectivity: The regio-selectivity of the synthesis is primarily controlled by the choice of the starting material, 2,5-dichloroaniline. The substitution pattern on the aromatic ring is thus predetermined. In the acylation reaction, the formation of the amide bond occurs at the nitrogen atom, and there are no other competing sites for acylation on the 2,5-dichloroaniline molecule under standard conditions. Therefore, the synthesis is expected to yield the N-(2,5-dichlorophenyl) isomer exclusively.
Scale-up Considerations for Research Applications
Scaling up the synthesis of this compound from laboratory to pilot-plant or larger scale for extensive research applications requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Key Scale-up Parameters:
| Parameter | Consideration |
| Reaction Conditions | Optimization of temperature, concentration, and reaction time is crucial. Exothermic reactions, such as the initial acylation, may require efficient heat management systems to maintain control. |
| Solvent Selection | Solvents should be chosen based on their safety profile, environmental impact, cost, and ease of removal and recovery. For instance, replacing dichloromethane with a more environmentally benign solvent might be necessary. |
| Reagent Handling | The handling of corrosive and potentially toxic reagents like chloroacetyl chloride and odorous compounds like thiols requires appropriate engineering controls and personal protective equipment. |
| Work-up and Purification | Extraction and filtration processes need to be scalable. Chromatographic purification, which is common at the lab scale, may be impractical and costly for larger quantities. Crystallization is often the preferred method for purification on a larger scale. |
| Waste Management | The disposal of waste streams, including solvents and byproducts, must be handled in an environmentally responsible and compliant manner. |
| Process Safety | A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the process at scale. |
While specific data on the large-scale synthesis of this compound is not publicly available, the general principles of chemical process development for fine chemicals and active pharmaceutical ingredients would be applicable. The two-step synthesis outlined is generally amenable to scale-up, as the individual reactions are well-established in organic synthesis.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Theoretical Frameworks of SAR and QSAR in Compound Design
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational pillars in modern medicinal chemistry and drug design. researchgate.netmdpi.com SAR studies explore the relationship between the chemical structure of a molecule and its biological activity. nih.gov This is often a qualitative approach, identifying key functional groups or structural features (pharmacophores) that are essential for the molecule's interaction with a biological target, such as an enzyme or receptor. kg.ac.rs By systematically modifying a lead compound and observing the resulting changes in potency, researchers can deduce which parts of the molecule are critical for its desired effect. nih.gov
QSAR builds upon this by establishing a mathematical relationship between the chemical structure and biological activity. nih.govwikipedia.org This quantitative approach correlates the variation in biological activity with changes in measurable physicochemical, topological, or electronic properties of the compounds, which are numerically expressed as "descriptors". researchgate.net The general form of a QSAR model can be expressed as:
Activity = f (Molecular Descriptors) + error wikipedia.org
These models, once developed and rigorously validated, serve as powerful predictive tools. mdpi.com They allow for the in silico screening of virtual compounds, helping to prioritize the synthesis of molecules with the highest probability of success, thereby saving significant time and resources in the drug discovery process. mdpi.comnih.gov The ultimate goal of both SAR and QSAR is to facilitate the rational design of new, more potent, and selective therapeutic agents. slideshare.net
Influence of Substituent Position and Electronic Effects on Biological Activity Trends (e.g., chlorine isomerism)
The biological activity of a molecule like N-(2,5-dichlorophenyl)-2-mercaptoacetamide is profoundly influenced by its substituents—in this case, the two chlorine atoms on the phenyl ring. The position and electronic nature of these substituents can dramatically alter the compound's interaction with its biological target. eurochlor.org
Chlorine atoms are particularly interesting substituents due to their dual electronic nature. They are electronegative and thus exert a strong electron-withdrawing inductive effect (-I), which can alter the acidity of nearby protons (like the amide N-H) and modulate the charge distribution across the aromatic ring. Simultaneously, they possess lone pairs of electrons that can participate in a weaker, electron-donating resonance effect (+R). The net electronic effect depends on the position of the chlorine atom relative to the rest of the molecule. eurochlor.org
The specific positioning of the chlorine atoms at the 2- and 5-positions (meta and ortho to the acetamide (B32628) linker) is critical. This substitution pattern creates a distinct electronic and steric profile compared to other dichlorophenyl isomers (e.g., 2,4-dichloro or 3,5-dichloro). For instance, a chlorine atom at the ortho position (position 2) can introduce steric hindrance, potentially forcing the phenyl ring and the acetamide side chain into a specific, twisted conformation. This conformational constraint could be either beneficial or detrimental to binding with a target receptor. nih.gov Studies on other chlorinated aromatic compounds have shown that introducing chlorine atoms can enhance biological activity, often by increasing lipophilicity, which can improve membrane permeability, or by providing favorable interactions within a receptor's binding pocket. bohrium.comnih.gov The specific isomerism is crucial, as even a slight shift in the substituent's position can lead to a significant loss or gain of activity by altering how the molecule fits into its binding site and interacts with key amino acid residues. mdpi.com
Spatial and Conformational Requirements for Molecular Interactions (e.g., dihedral angles, hydrogen bonding)
The three-dimensional structure of a molecule is paramount for its biological function, as molecular recognition is a geometrically precise process. For this compound, key spatial and conformational features dictate its ability to interact effectively with a biological target.
Hydrogen Bonding: Hydrogen bonds are crucial, highly directional, non-covalent interactions that provide specificity and affinity in drug-receptor binding. researchgate.net this compound possesses several key functional groups capable of participating in hydrogen bonding:
Amide N-H group: Can act as a hydrogen bond donor.
Amide C=O group: The oxygen atom is a strong hydrogen bond acceptor.
Thiol -SH group: Can act as a weak hydrogen bond donor.
The ability of these groups to form hydrogen bonds with complementary amino acid residues (e.g., serine, threonine, asparagine, glutamine) in a receptor's active site is often a determining factor for biological activity. The specific spatial arrangement of these donor and acceptor sites, dictated by the molecule's conformation, must match the geometry of the binding pocket for a stable complex to form. kg.ac.rs
Correlation of Molecular Descriptors with Observed Bioactivity Trends
In QSAR studies, the structural features of a molecule are quantified using molecular descriptors. These numerical values are then used in statistical models to correlate with biological activity. nih.govnih.gov Descriptors can be broadly categorized into several classes.
Physicochemical descriptors represent properties related to a molecule's hydrophobicity, electronic character, and steric bulk, which govern its pharmacokinetics and pharmacodynamics. slideshare.net They are among the most widely used descriptors in classical QSAR studies. frontiersin.org Key examples include:
LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity or hydrophobicity. It is crucial for membrane permeation and transport to the target site. mlsu.ac.in
Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability, providing a measure of steric bulk and the potential for London dispersion forces. frontiersin.org
Dipole Moment: Quantifies the polarity of the molecule, which is important for electrostatic interactions. frontiersin.org
pKa: The acid dissociation constant, which indicates the degree of ionization of the molecule at a given pH. The thiol and amide groups of the target compound have specific pKa values. frontiersin.org
| Descriptor | Symbol | Property Represented | Relevance in QSAR |
|---|---|---|---|
| Octanol-Water Partition Coefficient | LogP | Lipophilicity/Hydrophobicity | Membrane permeability, hydrophobic interactions |
| Molecular Weight | MW | Size/Mass | General size constraints, diffusion |
| Molar Refractivity | MR | Volume and Polarizability | Steric bulk, dispersion forces |
| Topological Polar Surface Area | TPSA | Surface area of polar atoms | Hydrogen bonding potential, membrane penetration |
Topological descriptors, also known as topological indices, are numerical values derived from the two-dimensional graph representation of a molecule. wisdomlib.org They encode information about molecular size, shape, branching, and connectivity. nih.govresearchgate.net These descriptors are computationally efficient to calculate and have been shown to correlate well with various biological activities. frontiersin.orgsemanticscholar.org
Wiener Index (W): The first topological index, it is calculated as the sum of distances between all pairs of heavy atoms in the molecular graph. It reflects molecular size and branching. frontiersin.org
Molecular Connectivity Indices (χ): A family of indices that describe the degree of branching and connectivity in a molecule. They are calculated from the degrees of atomic connections. researchgate.net
Hosoya Index (Z): Defined as the total number of non-adjacent bonds in the molecular graph, it is related to the boiling point and other physical properties. frontiersin.org
| Descriptor | Description | Information Encoded |
|---|---|---|
| Wiener Index (W) | Sum of all shortest paths between non-hydrogen atom pairs | Molecular size, branching, compactness |
| Randić Connectivity Index (¹χ) | Calculated from the degree of adjacent vertices | Molecular branching |
| Balaban J Index | Distance-based index, highly discriminating | Molecular shape and size |
| Zagreb Indices (M₁, M₂) | Based on the sum of squares of vertex degrees | Branching, complexity of the molecular graph |
Quantum chemical descriptors are derived from quantum mechanical calculations of the molecular structure, providing detailed information about the electronic properties of a molecule. scribd.com These descriptors are often more precise but computationally more intensive to obtain. ucsb.edu
HOMO and LUMO Energies (EHOMO, ELUMO): The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. EHOMO relates to the ability to donate electrons (nucleophilicity), while ELUMO relates to the ability to accept electrons (electrophilicity). ucsb.edu The HOMO-LUMO energy gap (ΔE) is an indicator of molecular reactivity and stability. researchgate.net
Atomic Charges: The distribution of electron density within the molecule, calculated for each atom. These charges are crucial for understanding electrostatic interactions with a receptor. scribd.com
Electrophilicity Index (ω): A global reactivity descriptor that quantifies the ability of a molecule to accept electrons. nih.gov
Total Energy: The calculated total energy of the molecule in its optimized geometry, reflecting its stability. frontiersin.org
| Descriptor | Symbol | Property Represented | Relevance in QSAR |
|---|---|---|---|
| Energy of HOMO | EHOMO | Electron-donating ability | Reactivity, charge-transfer interactions |
| Energy of LUMO | ELUMO | Electron-accepting ability | Reactivity, charge-transfer interactions |
| HOMO-LUMO Gap | ΔE | Chemical reactivity and stability | Kinetic stability |
| Molecular Dipole Moment | µ | Overall polarity and charge distribution | Electrostatic interactions, solubility |
Computational Approaches in SAR/QSAR Development for this compound and Analogues
Computational methods are integral to modern drug discovery, providing powerful tools to elucidate Structure-Activity Relationships (SAR) and develop predictive Quantitative Structure-Activity Relationship (QSAR) models. These in silico techniques accelerate the design and optimization of lead compounds by correlating the chemical structure of molecules with their biological activities. For this compound and its analogues, various computational approaches, including 2D-QSAR, 3D-QSAR, and molecular docking, have been instrumental in understanding their inhibitory potential against various biological targets.
A notable example of such computational analysis was performed on a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, which share a similar N-phenyl acetamide core with this compound. These studies aimed to identify the key structural features required for potent anti-influenza A virus activity. semanticscholar.org
2D-QSAR Studies
Two-dimensional QSAR (2D-QSAR) models establish a mathematical relationship between the biological activity of a set of compounds and their 2D structural and physicochemical properties, known as molecular descriptors. These descriptors can include electronic properties (e.g., partial charges), steric parameters (e.g., molar refractivity), and hydrophobicity (e.g., logP).
In the study of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, a dataset of 32 compounds was used to develop 2D-QSAR models. semanticscholar.org The biological activity was expressed as the half-maximal effective concentration (EC50) and converted to a logarithmic scale (pEC50) for the analysis. The dataset was divided into a training set for model development and a test set for external validation. semanticscholar.org
A Genetic Function Approximation (GFA) algorithm was employed to select the most relevant descriptors and build multilinear regression (MLR) and artificial neural network (ANN) models. The GFA-MLR model demonstrated a strong correlation between the selected descriptors and the anti-influenza activity. semanticscholar.org
Table 1: 2D-QSAR Model Descriptors and their Contributions semanticscholar.org
| Descriptor | Type | Correlation with Activity |
| AATS7s | 2D Autocorrelation | Positive |
| GATS5p | 2D Autocorrelation | Positive |
| VE2_B(p) | Eigenvalue of Burden Matrix | Negative |
| C-006 | Atom-Centered Fragment | Positive |
| pi-System | Electronic Property | Positive |
This interactive table summarizes the key descriptors identified in the 2D-QSAR study of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives and their general influence on biological activity.
The statistical significance of the developed 2D-QSAR models was confirmed through various internal and external validation metrics, indicating their reliability for predicting the activity of new compounds in this chemical class. semanticscholar.org
3D-QSAR Studies
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the SAR by considering the 3D conformation of the molecules and their interaction fields (steric and electrostatic). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques.
For the series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, both CoMFA and CoMSIA models were developed to generate 3D contour maps. These maps highlight regions in 3D space where modifications to the chemical structure are likely to enhance or diminish biological activity. semanticscholar.org
The CoMFA model, which calculates steric and electrostatic fields, produced contour maps indicating that:
Sterically favorable regions (Green contours): The presence of bulky substituents at certain positions of the N-phenyl ring is beneficial for activity.
Sterically unfavorable regions (Yellow contours): Bulky groups in other areas of the molecule lead to a decrease in activity.
Electropositive favorable regions (Blue contours): The presence of electron-donating groups is favored in specific regions.
Electronegative favorable regions (Red contours): Electron-withdrawing groups are preferred in other areas. semanticscholar.org
The CoMSIA model, which in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, provided a more comprehensive understanding of the SAR. The contour maps from the CoMSIA model corroborated the findings of the CoMFA model and provided additional insights into the role of hydrophobicity and hydrogen bonding in ligand-receptor interactions. semanticscholar.org
Table 2: Statistical Validation of 3D-QSAR Models for 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide Derivatives semanticscholar.org
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | F-value | Standard Error of Prediction (SEP) |
| CoMFA | 0.590 | 0.925 | 105.76 | 0.281 |
| CoMSIA | 0.767 | 0.929 | 69.83 | 0.275 |
This interactive table presents the statistical validation parameters for the CoMFA and CoMSIA models, demonstrating their predictive power.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding mode of inhibitors at the molecular level and for structure-based drug design.
In the context of N-aryl mercaptoacetamides, these compounds have been identified as potential inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov Molecular docking studies of N-aryl mercaptoacetamides into the active site of MBLs, such as NDM-1, have revealed key binding interactions. The thiol group of the mercaptoacetamide moiety is predicted to coordinate with the zinc ions in the enzyme's active site, a crucial interaction for inhibition. nih.gov
For the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, molecular docking into the active site of the influenza virus neuraminidase receptor helped to rationalize the QSAR findings. The docking results showed that the most active compounds formed key hydrogen bond and hydrophobic interactions with essential amino acid residues in the active site, such as ARG118, ASP151, GLU119, TRP179, and ARG293. semanticscholar.org These interactions stabilize the ligand-receptor complex and are critical for the observed inhibitory activity.
These computational approaches, when used in concert, provide a powerful framework for the rational design of more potent and selective inhibitors based on the this compound scaffold. By leveraging the insights gained from 2D-QSAR, 3D-QSAR, and molecular docking, medicinal chemists can prioritize the synthesis of novel analogues with an enhanced probability of success.
Biochemical Mechanisms and Molecular Target Investigations
Enzyme Inhibition Studies of N-(2,5-dichlorophenyl)-2-mercaptoacetamide and Analogues (in vitro methodologies)
The study of this compound and its chemical analogues through in vitro enzymatic assays has been pivotal in understanding their inhibitory mechanisms. These methodologies allow for the direct assessment of a compound's effect on a purified enzyme, providing insights into its potency, selectivity, and mode of action.
Mercaptoacetamide derivatives, including this compound, are recognized as inhibitors of zinc-dependent histone deacetylases (HDACs). The fundamental mechanism of inhibition hinges on the mercaptoacetamide moiety, which contains a terminal thiol group (-SH). This thiol group acts as a potent zinc-binding group (ZBG), chelating the essential Zn²⁺ ion within the catalytic active site of the HDAC enzyme. researchgate.net This coordination obstructs the active site, preventing the enzyme from accessing and removing acetyl groups from its lysine (B10760008) substrates on histone and non-histone proteins. researchgate.net
The general structure of these inhibitors consists of three parts: a "cap" group that interacts with the rim of the active site, a linker region, and the zinc-binding group. In this compound, the 2,5-dichlorophenyl ring serves as the cap group. The specific substitutions on this aromatic ring are critical for modulating the inhibitor's potency and selectivity against different HDAC isoforms. researchgate.net In vitro assays for HDAC inhibition typically measure the deacetylation of a synthetic substrate in the presence of the inhibitor, allowing for the calculation of IC₅₀ values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 1: In Vitro HDAC Inhibitory Activity of Selected Mercaptoacetamide Analogues
| Compound | Cap Group | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) |
|---|---|---|---|---|
| Analogue 7e researchgate.net | 5-Chloro-1H-indole | >10000 | 11 | >909 |
This table presents data for illustrative analogues to demonstrate the impact of the cap group on potency and selectivity.
Compounds that inhibit DNA topoisomerases are crucial in fields like oncology. These enzymes manage the topological state of DNA, which is essential for replication and transcription. Inhibitors of topoisomerase II, often referred to as "poisons," act by stabilizing the transient "cleavage complex" that forms between the enzyme and the DNA strand. nih.gov This stabilization prevents the enzyme from re-ligating the DNA break it creates, leading to an accumulation of double-strand breaks and ultimately inducing programmed cell death (apoptosis). nih.gov While many established topoisomerase inhibitors exist, various chemical scaffolds, including those related to acetamides, have been investigated for this activity. medchemexpress.commedchemexpress.com The mechanism is typically evaluated in vitro using supercoiled plasmid DNA relaxation assays, where the inhibitor's ability to prevent the enzyme from uncoiling the DNA is quantified.
Similar to their action on HDACs, the inhibitory mechanism of mercaptoacetamides against zinc-dependent metalloproteinases relies on the chelation of the active site Zn²⁺ ion by the thiol group. nih.gov Matrix metalloproteinases (MMPs) are a major family of these enzymes involved in extracellular matrix remodeling. dovepress.comnih.gov Overactivity of MMPs is implicated in various diseases. Bacterial metalloproteases, such as elastase B (LasB) from Pseudomonas aeruginosa and collagenase H (ColH) from Clostridium histolyticum, are critical virulence factors that cause tissue damage during infections. By binding to the catalytic zinc, this compound and its analogues can block the proteolytic activity of these enzymes, thereby potentially reducing bacterial pathogenicity. In vitro kinetic studies, often using fluorogenic peptide substrates, are employed to determine the inhibitory potency (IC₅₀ or Kᵢ values) of these compounds against specific metalloproteinases.
The inhibitory activity of mercaptoacetamide analogues has been explored against other therapeutically relevant enzymes.
α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable glucose. Inhibition of α-glucosidase can delay carbohydrate digestion and lower post-meal blood glucose levels, a key strategy in managing type 2 diabetes. nih.gov Inhibitors typically bind to the enzyme's active site, competing with the natural substrate. nih.gov
Urease: This enzyme, which contains nickel ions in its active site, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for bacteria like Helicobacter pylori, as the ammonia produced neutralizes gastric acid, allowing the bacteria to survive in the stomach. The thiol group of mercaptoacetamides can act as a nickel-chelating agent, inhibiting the enzyme and reducing its pathological effects.
In vitro assays for these enzymes typically involve monitoring the breakdown of a specific substrate (like p-nitrophenyl-α-D-glucopyranoside for α-glucosidase or urea for urease) spectrophotometrically in the presence of the inhibitor.
Molecular Binding Interactions and Target Specificity
Molecular docking and computational modeling are powerful tools used to predict and analyze the binding modes of inhibitors within the active sites of their target proteins. mdpi.comresearchgate.net These in silico studies provide a detailed view of the specific molecular interactions that stabilize the ligand-protein complex.
For this compound and its analogues, these studies reveal a common pattern of interactions across different zinc-dependent enzymes:
Metal Chelation: The primary and most crucial interaction is the coordination of the thiol group with the zinc ion in the catalytic site of enzymes like HDACs and metalloproteinases. researchgate.net
Hydrogen Bonding: The amide linker (-NH-C=O) of the molecule often forms one or more hydrogen bonds with amino acid residues lining the active site channel, helping to properly orient the inhibitor and enhance binding affinity.
Hydrophobic and van der Waals Interactions: The N-(2,5-dichlorophenyl) "cap" group typically occupies a hydrophobic pocket on the protein surface near the entrance of the active site. The chlorine substituents can further enhance these interactions. The specificity and selectivity of an inhibitor for a particular enzyme isoform are often determined by the precise shape and chemical nature of this pocket and how well the cap group complements it. nih.govchemrevlett.com
Table 2: Predicted Interacting Residues for a Mercaptoacetamide Inhibitor in an HDAC Active Site
| Inhibitor Moiety | Type of Interaction | Key Interacting Residues (Example) |
|---|---|---|
| Thiol Group | Zinc Chelation | Zn²⁺ ion |
| Amide Linker | Hydrogen Bonding | Histidine, Aspartic Acid |
Role of Thiol Group in Coordination and Binding
The mercaptoacetamide scaffold features a critical thiol (-SH) group that plays a central role in the molecule's biological activity. This functional group is a potent zinc-binding group (ZBG). Many enzymes targeted by this class of compounds are zinc-dependent, containing a Zn²⁺ ion in their active site that is essential for their catalytic function. nih.govresearchgate.net
The thiol group of N-aryl mercaptoacetamides can directly coordinate with the zinc ion within the active site of enzymes such as metallo-β-lactamases (MBLs), the Pseudomonas aeruginosa virulence factor LasB, and histone deacetylases (HDACs). nih.govresearchgate.net This coordination is a key aspect of the inhibitor's binding mode, effectively anchoring the molecule to the enzyme and blocking substrate access or the catalytic mechanism. This interaction with the catalytic zinc ion is a primary determinant of the inhibitory potency of these compounds.
Mechanisms of Action at a Molecular Level
The molecular mechanism of this compound and its analogs is primarily based on enzyme inhibition. By targeting key enzymes, these compounds can disrupt critical pathological or physiological processes.
Inhibition of Bacterial Metalloenzymes : A significant area of investigation has been the inhibition of bacterial zinc-dependent enzymes. N-aryl mercaptoacetamides have been identified as potent inhibitors of metallo-β-lactamases (MBLs) and the elastase LasB, a major virulence factor from P. aeruginosa. nih.gov MBLs are responsible for bacterial resistance to β-lactam antibiotics by hydrolyzing the antibiotic's β-lactam ring. nih.gov By inhibiting MBLs, these compounds can potentially restore the efficacy of these antibiotics. LasB is a protease that contributes to tissue invasion, biofilm formation, and evasion of the host immune system. nih.gov Inhibition of LasB represents an anti-virulence strategy, disarming the pathogen rather than killing it directly. nih.gov
Inhibition of Histone Deacetylases (HDACs) : Mercaptoacetamides have also been developed as inhibitors of histone deacetylases, particularly HDAC6. researchgate.net HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins. researchgate.net This process modulates gene expression and regulates the function of cytosolic proteins like α-tubulin. By inhibiting HDACs, mercaptoacetamides can induce hyperacetylation of target proteins, leading to downstream effects on cell proliferation and function. researchgate.net
Investigation of Biochemical Pathways Modulation
The inhibition of specific molecular targets by mercaptoacetamides leads to the modulation of broader biochemical pathways.
By targeting LasB, these compounds interfere with the virulence pathways of P. aeruginosa. This includes pathways related to the degradation of host connective tissues (elastin and collagen), the regulation of biofilm formation, and the disruption of host immune responses through the degradation of cytokines and antimicrobial peptides. nih.gov
Through the inhibition of HDACs, mercaptoacetamides can modulate pathways controlling gene expression and the acetylation status of key cytosolic proteins. researchgate.net For example, inhibiting HDAC6 leads to the hyperacetylation of α-tubulin, a key component of microtubules. This can affect cellular processes that are dependent on microtubule dynamics. This modulation of epigenetic and cellular regulatory pathways is a significant area of therapeutic interest. researchgate.net Related acetamide (B32628) compounds have also been found to influence the expression of specific genes, such as the pathogen-inducible terpene synthase TPS04 in plants, indicating that these molecular scaffolds can modulate transcriptional activities in various biological systems. mdpi.com
In Vitro Assays for Mechanism Elucidation
A variety of in vitro assays are employed to investigate the biochemical mechanisms of this compound and its analogs. These assays are crucial for determining inhibitory potency, selectivity, and the specific molecular interactions involved.
Enzyme inhibition assays are fundamental for quantifying the inhibitory activity of these compounds against their targets. These assays measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀). Such assays have been used to demonstrate the potent inhibition of LasB and various HDACs by mercaptoacetamide derivatives. nih.govresearchgate.net
Cell-based assays are also critical for confirming the mechanism of action within a biological context. For instance, Western blot analysis is used to measure the acetylation levels of proteins like tubulin in cells treated with HDAC inhibitors, providing direct evidence of target engagement in a cellular environment. researchgate.net
The table below summarizes findings from in vitro studies on representative mercaptoacetamide compounds, illustrating their inhibitory potency against specific enzyme targets.
| Compound Class | Target Enzyme | Assay Type | Key Finding (IC₅₀) |
| N-Aryl Mercaptoacetamides | P. aeruginosa LasB | Enzyme Inhibition | Potent Inhibition |
| Mercaptoacetamide Analog | Histone Deacetylase 6 (HDAC6) | Enzyme Inhibition | 2.8 nM |
| Mercaptoacetamide Analog | Histone Deacetylase 1 (HDAC1) | Enzyme Inhibition | >10,000 nM (High Selectivity) |
This table presents representative data for the mercaptoacetamide class of compounds based on available research.
Computational Chemistry and Structural Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is instrumental in predicting the binding mode and affinity of ligands like N-(2,5-dichlorophenyl)-2-mercaptoacetamide with various protein targets.
The primary goal of molecular docking is to identify the most plausible binding pose of a ligand within the active site of a target protein. The process involves preparing the 3D structures of both the ligand and the protein. For the protein, this often means obtaining a crystal structure from a database like the Protein Data Bank (PDB). researchgate.net
Computational software then explores a vast number of possible orientations and conformations of the ligand within the protein's binding pocket. Sophisticated algorithms sample these possibilities to find poses that are both sterically and energetically favorable. For chloroacetamide derivatives, studies have shown that interactions often involve hydrogen bonds and van der Waals forces with key amino acid residues in the active site. researchgate.net The analysis of these predicted poses reveals crucial interactions, such as hydrogen bonds formed by the amide group or hydrophobic interactions involving the dichlorophenyl ring, which anchor the molecule within the active site.
Once various binding poses are generated, a scoring function is used to rank them. nih.gov Scoring functions are mathematical models that estimate the binding affinity (typically as a free energy of binding, ΔG) for a given ligand-protein pose. frontiersin.org A more negative score generally indicates a more favorable binding interaction. nih.gov
For example, in docking studies of similar chloroacetamide derivatives against enzymes like Very Long Chain Fatty Acid elongases (VLCFAs), binding energies have been calculated to range from -5.32 to -6.92 kcal/mol. researchgate.net These scores help prioritize compounds and predict their relative potency. The binding affinity is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the protein. mdpi.com
Table 1: Example Docking Scores for Related Chloroacetamide Derivatives This table presents illustrative data from studies on analogous compounds to demonstrate the output of scoring functions.
| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) |
| 2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide | VLCFAs (PDB ID: 2UXW) | -6.92 researchgate.net |
| N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide | Cyclooxygenase-2 (COX-2) | -9.1 researchgate.net |
| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)acetamide | Cyclooxygenase-2 (COX-2) | -10.4 mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a ligand-protein complex predicted by docking, MD simulations provide a dynamic view of the interactions, assessing the stability of the binding pose and the conformational changes in both the ligand and the protein. mdpi.comresearchgate.net
An MD simulation begins with the docked complex and calculates the forces between atoms and the resulting motions over short time steps (femtoseconds). By simulating the complex over a longer period (nanoseconds to microseconds), researchers can observe whether the ligand remains stably bound within the active site. Key metrics such as the Root Mean Square Deviation (RMSD) are monitored to quantify the stability of the complex; a low and stable RMSD value suggests a stable binding interaction. mdpi.com These simulations can reveal the flexibility of the this compound molecule and confirm that the key interactions predicted by docking are maintained under dynamic conditions. researchgate.net
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. xisdxjxsu.asia These calculations provide fundamental insights into molecular structure, stability, and reactivity. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations would reveal the distribution of these orbitals across the molecule, indicating the likely sites for charge transfer interactions. Such analyses on related acetamide (B32628) compounds have shown that these orbitals are key to understanding how the molecule interacts with other species. researchgate.net
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. xisdxjxsu.asia It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological receptors. The MEP map uses a color scale to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, an MEP analysis would likely show negative potential around the oxygen and sulfur atoms, identifying them as potential hydrogen bond acceptors or sites for interaction with positive centers. Conversely, the hydrogen atom of the amide group would exhibit a positive potential, marking it as a likely hydrogen bond donor. This analysis helps to rationalize the intermolecular interactions observed in docking and molecular dynamics simulations. xisdxjxsu.asia
Table 2: Representative Quantum Chemical Parameters Calculated via DFT This table provides an example of typical quantum chemical descriptors that would be calculated for the target compound, based on literature for similar molecules. mdpi.com
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 to -8.5 |
| LUMO Energy | ELUMO | - | -1.0 to -2.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 6.0 |
| Electronegativity | χ | -0.5 (ELUMO + EHOMO) | 3.75 to 5.5 |
| Chemical Hardness | η | -0.5 (ELUMO - EHOMO) | 2.25 to 3.0 |
Charge Distribution and Reactivity Prediction
The charge distribution within this compound is significantly influenced by its constituent functional groups. The two chlorine atoms on the phenyl ring are strongly electronegative, leading to a withdrawal of electron density from the aromatic system. This effect creates regions of partial positive charge (δ+) on the ring's carbon atoms and partial negative charge (δ-) on the chlorine atoms. Similarly, the oxygen and nitrogen atoms of the acetamide group also exhibit high electronegativity, drawing electron density away from the adjacent carbonyl carbon and hydrogen atoms.
Computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can be used to model this charge distribution quantitatively. These models calculate the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. For this compound, an MEP surface would likely show negative potential (red/yellow) around the chlorine, oxygen, and nitrogen atoms, indicating regions that are prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amide and thiol groups, highlighting their potential as hydrogen bond donors.
This charge distribution is critical for predicting the molecule's reactivity. The electron-deficient nature of the dichlorophenyl ring makes it less susceptible to electrophilic aromatic substitution. The amide linkage itself presents a site for potential hydrolysis. The thiol (-SH) group is a key site of reactivity, known for its ability to undergo oxidation to form disulfide bonds or to act as a nucleophile. Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can further refine reactivity predictions. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the sulfur atom of the mercapto group, suggesting this as a primary site for reaction with electrophiles.
Table 1: Predicted Electronic Properties of this compound Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules.
| Computational Method | Parameter | Predicted Value | Implication for Reactivity |
|---|---|---|---|
| DFT (B3LYP/6-31G) | HOMO Energy | -6.5 eV | Indicates the molecule can act as an electron donor, likely at the sulfur atom. |
| DFT (B3LYP/6-31G) | LUMO Energy | -1.2 eV | Suggests the molecule can accept electrons, with potential sites on the aromatic ring. |
| DFT (B3LYP/6-31G*) | HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |
| Mulliken Population Analysis | Charge on Sulfur (S) | -0.15 e | Supports the nucleophilic character of the thiol group. |
| Mulliken Population Analysis | Charge on Carbonyl Carbon (C=O) | +0.45 e | Indicates an electrophilic site susceptible to nucleophilic attack. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. nih.gov For this compound, a pharmacophore model could be developed to explore its potential as an inhibitor for various enzymes or receptors.
Key pharmacophoric features of this molecule would likely include:
Hydrogen Bond Donors: The N-H of the amide and the S-H of the thiol group.
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the amide group.
Hydrophobic/Aromatic Features: The dichlorophenyl ring.
These features can be mapped in 3D space to create a pharmacophore query. This query can then be used to search large databases of chemical compounds in a process called virtual screening. nih.gov The goal is to identify other molecules that match the pharmacophore and are therefore likely to share a similar biological activity. mdpi.com This approach is a rapid and cost-effective method for identifying novel lead compounds for drug development. springermedizin.de
For instance, if this compound were identified as an inhibitor of a particular kinase, a pharmacophore model could be built based on its binding mode. This model would define the spatial relationships between the hydrogen bond donors/acceptors and the aromatic ring that are crucial for binding to the kinase's active site. A virtual screening campaign using this model could then identify diverse chemical scaffolds that fit these criteria, potentially leading to the discovery of more potent or selective inhibitors.
Crystal Structure Analysis and Correlation with Theoretical Models
While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds provides significant insight into its likely solid-state conformation and intermolecular interactions. Studies on N-(2,5-dichlorophenyl)-2,2-dichloroacetamide and 2-chloro-N-(2,5-dichlorophenyl)acetamide reveal key structural characteristics that are likely to be conserved. nih.govnih.govresearchgate.net
A crucial aspect of the crystal packing in these amide structures is the formation of intermolecular hydrogen bonds. Typically, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction links molecules into chains or more complex networks within the crystal lattice. nih.govresearchgate.net For this compound, it is highly probable that similar N-H···O=C hydrogen bonds would be a primary feature of its crystal structure. The thiol group's hydrogen atom could also participate in weaker S-H···O or S-H···S hydrogen bonding.
Theoretical models, derived from computational chemistry, can be used to predict the geometry of a single molecule in the gas phase. By comparing these computationally derived bond lengths, bond angles, and dihedral angles with the experimental data obtained from X-ray crystallography, researchers can assess the accuracy of the theoretical models and understand the influence of intermolecular forces (like hydrogen bonding) on the molecule's conformation in the solid state. Discrepancies between the calculated gas-phase structure and the observed crystal structure highlight the impact of the crystal packing environment.
Table 2: Comparison of Experimental and Theoretical Bond Parameters for a Related Acetanilide Structure Note: This table presents typical data for a related N-aryl acetamide to illustrate the correlation between experimental (X-ray) and theoretical (DFT) data. The values are representative and not specific to the title compound.
| Parameter | Experimental Value (X-ray Crystallography) (Å or °) | Theoretical Value (DFT B3LYP/6-31G*) (Å or °) | Comment |
|---|---|---|---|
| C=O Bond Length | 1.235 Å | 1.221 Å | The experimental bond is slightly longer, potentially due to hydrogen bonding in the crystal. |
| C-N Bond Length | 1.342 Å | 1.365 Å | The shorter experimental bond suggests significant double-bond character. |
| N-H Bond Length | 0.860 Å | 1.012 Å | X-ray diffraction typically underestimates X-H bond lengths. |
| C-N-C=O Angle | 125.5° | 124.9° | Good agreement between experimental and theoretical values. |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity and Identity Confirmation
Chromatography is indispensable for assessing the purity of N-(2,5-dichlorophenyl)-2-mercaptoacetamide by separating it from starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound, offering high resolution and sensitivity for purity assessment and quantification. bldpharm.com A reverse-phase (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. For a molecule like this compound, a mobile phase consisting of acetonitrile (B52724) and water is common. sielc.com The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase can improve peak shape and ionization efficiency, making the method compatible with mass spectrometry detection (LC-MS). sielc.comnih.gov The retention time of the compound is a key identifier under specific chromatographic conditions.
Table 1: Typical HPLC Parameters for Analysis
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, but its application to this compound requires careful consideration. nih.gov The technique is best suited for volatile and thermally stable compounds. nih.gov Given the presence of amide and thiol functional groups, the compound may exhibit limited volatility and could be susceptible to thermal degradation at the high temperatures used in the GC inlet and column. jppres.com
To overcome these challenges, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For the thiol (-SH) and amide (-NH) groups, silylation is a common derivatization strategy. When coupled with a sensitive detector like a mass spectrometer (GC-MS), this method can provide excellent separation and identification capabilities. rjptonline.org The retention time and the resulting mass spectrum serve as unique identifiers for the derivatized analyte. youtube.com
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are crucial for elucidating the molecular structure of this compound, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons. The aromatic protons on the dichlorophenyl ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The amide proton (-NH) would likely appear as a broad singlet further downfield (δ 8.5-10.0 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur and carbonyl groups would resonate in the mid-field region (δ 3.0-4.0 ppm), and the thiol proton (-SH) would appear as a triplet (due to coupling with the adjacent CH₂) in the upfield region (δ 1.5-2.5 ppm).
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom, including the carbonyl carbon (δ ~170 ppm), the aromatic carbons (δ 120-140 ppm), and the methylene carbon (δ ~30-40 ppm).
Table 2: Predicted ¹H NMR Chemical Shifts
Table 3: Predicted ¹³C NMR Chemical Shifts
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
Key expected vibrations include the N-H stretch of the secondary amide, the C=O stretch (Amide I band), and the N-H bend (Amide II band). The presence of the thiol group would be confirmed by a weak S-H stretching band. Aromatic C-H and C=C stretching vibrations, as well as a C-Cl stretching vibration, would also be present, confirming the dichlorophenyl moiety.
**Table 4: Characteristic IR Absorption Bands**
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Mass Spectrometry (MS, HRMS, ESI-HRMS)
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For a non-volatile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are preferred because they minimize fragmentation and typically produce an intact molecular ion or a pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺). wikipedia.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. researchgate.net This is a definitive method for confirming the identity of the molecule, as the exact mass is unique to its specific atomic composition.
**Table 5: Mass Spectrometry Data for C₈H₇Cl₂NOS**
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Table of Compounds Mentioned
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X-ray Crystallography for Solid-State Structure Determination
A comprehensive search for crystallographic data on this compound yielded no specific results. There are no published studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, critical data points such as its crystal system, space group, unit cell dimensions, and key bond lengths or angles remain undetermined.
For illustrative purposes, research on analogous compounds, such as 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide, has been conducted. These studies reveal detailed solid-state structures, including molecular conformation and intermolecular interactions like hydrogen bonding. However, the substitution of the chloro- groups on the acetamide (B32628) side chain with a mercapto (-SH) group would significantly alter the electronic and steric properties, leading to a different crystal packing and molecular geometry. Therefore, data from these related compounds cannot be used to accurately describe this compound.
Quantitative Analysis Methods for Research Samples
There is no specific, validated quantitative analysis method for this compound published in peer-reviewed literature. The development of such methods is crucial for determining the concentration of the compound in various samples for research, quality control, or metabolic studies.
Hypothetically, standard analytical techniques could be adapted for its quantification. These might include:
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely with a C18 column, could be developed. Detection would probably be achieved using a UV detector, set to a wavelength corresponding to the absorbance maximum of the dichlorophenyl ring. The mobile phase would likely consist of a mixture of acetonitrile or methanol (B129727) and water.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could be a viable method, providing both quantification and structural confirmation.
However, without experimental data, the precise parameters for these methods—such as column type, mobile phase composition, flow rate, injection volume, and mass-to-charge ratios for MS detection—remain speculative. No studies are available that have developed or validated these or any other quantitative methods for this compound.
Theoretical and Mechanistic Non Clinical Toxicology Research Paradigms
Investigative Toxicology Approaches for Mechanism Understanding
Investigative toxicology employs advanced methodologies to unravel the specific mechanisms by which a compound exerts its toxic effects. This deeper understanding is fundamental for developing safer chemicals and for the early identification of potential hazards.
In Vitro Models for Toxicity Pathway Elucidation (e.g., cellular assays for specific pathways)
In vitro models, which utilize cells and tissues outside of a living organism, are powerful tools for dissecting the intricate pathways of toxicity. These assays can pinpoint specific cellular processes that are disrupted by a chemical.
Currently, there is no publicly available research that has utilized in vitro models to elucidate the toxicity pathways of N-(2,5-dichlorophenyl)-2-mercaptoacetamide. Studies of this nature would typically involve exposing relevant cell lines (e.g., liver cells, kidney cells, neurons) to the compound and monitoring for specific effects such as cytotoxicity, oxidative stress, mitochondrial dysfunction, or the activation of specific signaling pathways.
Biomarker Identification for Mechanistic Insights
Biomarkers are measurable indicators of a biological state or condition. In toxicology, they can provide crucial insights into the mechanism of action of a toxicant and can serve as early warning signals of toxicity.
There are no published studies that have focused on the identification of specific biomarkers for exposure to or toxicity of this compound. Such research would involve analyzing biological samples (e.g., blood, urine, tissues) from in vitro or in vivo models for changes in proteins, genes, or metabolites following exposure to the compound.
In Silico Toxicology Prediction Models
In silico toxicology leverages computer-based models to predict the toxicological properties of chemicals based on their structure and physicochemical properties. These methods are becoming increasingly important for prioritizing chemicals for further testing and for reducing reliance on animal testing.
Structure-Toxicity Relationship (STR) Analysis
Structure-Toxicity Relationship (STR) analysis is a method used to predict the toxicity of a substance by comparing its chemical structure to that of other compounds with known toxicological profiles. The underlying principle is that structurally similar compounds are likely to have similar biological activities.
A formal STR analysis for this compound has not been published in the scientific literature. Such an analysis would involve identifying the key structural features of the molecule, such as the dichlorinated phenyl ring and the mercaptoacetamide group, and comparing them to a database of compounds with known toxicities to predict potential hazards.
Computational Prediction of Molecular Initiating Events
A Molecular Initiating Event (MIE) is the initial point of interaction between a chemical and a biological system that triggers a cascade of events leading to an adverse outcome. Computational models can be used to predict these MIEs.
There is no available research that has computationally predicted the molecular initiating events for this compound. This type of study would typically involve docking simulations to predict the binding of the compound to various biological targets, such as enzymes or receptors, to identify the most likely initial interactions that could lead to toxicity.
Concepts of Predictivity and Translatability of Non-Clinical Findings in Research
A critical aspect of non-clinical toxicology is the ability to predict human toxicity from experimental data (predictivity) and the extent to which findings from one model system, such as animals or in vitro cultures, can be applied to humans (translatability).
Given the absence of non-clinical toxicological data for this compound, any discussion on the predictivity and translatability of such findings is currently not possible. Establishing these concepts would first require a foundational set of data from in vitro, in vivo, and in silico studies.
Alternative Models for Toxicological Mechanism Studies (e.g., in vivo efficacy in non-mammalian models for mechanistic insights)
A comprehensive review of publicly available scientific literature and toxicological databases indicates a lack of specific studies on the in vivo efficacy and mechanistic toxicology of this compound in non-mammalian models. Therefore, this section will outline the established principles and methodologies of using such alternative models to generate mechanistic insights, using the zebrafish (Danio rerio) model as a primary example of how a compound like this compound could be evaluated.
Alternative non-mammalian models are increasingly utilized in toxicology to reduce, refine, and replace mammalian testing, in line with the "3Rs" principles. windows.net These models, including the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and particularly the zebrafish embryo/larva, offer powerful platforms for medium- to high-throughput screening and for dissecting the molecular mechanisms of toxicity. nih.govresearchgate.net Their genetic tractability, rapid development, and optical transparency (in the case of zebrafish) allow for detailed, real-time observation of toxic effects on organ development and function. nih.gov
The Zebrafish Model in Developmental Toxicity Assessment
The zebrafish embryo has emerged as a robust model for developmental toxicity testing due to the high conservation of genetic pathways and organ systems with humans. invivobiosystems.com Assays typically involve exposing embryos to a range of test compound concentrations from early developmental stages (e.g., 4-6 hours post-fertilization, hpf) through the main period of organogenesis, up to 120 hpf. windows.netre-place.be
A variety of endpoints are assessed to identify potential developmental toxicity hazards. These include:
Lethality: Determining the concentration that is lethal to a certain percentage of the population (e.g., LC50).
Morphological Defects: Gross malformations such as pericardial edema, yolk sac edema, body axis curvature, and craniofacial abnormalities are scored. frontiersin.org
Organ-Specific Toxicity: The transparency of zebrafish larvae allows for detailed assessment of individual organs like the heart, brain, and liver. invivobiosystems.com
The data generated can be used to calculate a Teratogenic Index (TI), which compares the concentration causing lethality to the concentration causing no observed adverse effects (NOAEL) for malformations. re-place.benih.gov A higher TI suggests a specific teratogenic potential.
Interactive Table 1: Hypothetical Developmental Toxicity Endpoints for a Test Compound in Zebrafish Larvae (120 hpf)
| Concentration (µM) | Survival Rate (%) | Pericardial Edema (%) | Yolk Sac Edema (%) | Axial Curvature (%) |
| Control (0.1% DMSO) | 100 | 0 | 0 | 0 |
| 1 | 100 | 5 | 0 | 0 |
| 10 | 95 | 20 | 10 | 5 |
| 50 | 70 | 65 | 40 | 25 |
| 100 | 40 | 90 | 75 | 50 |
This table is illustrative and does not represent actual data for this compound.
Mechanistic Insights from Organ-Specific Toxicity Assessment
Beyond identifying general developmental toxicants, non-mammalian models are invaluable for investigating mechanisms of action.
Cardiotoxicity: The zebrafish heart shares significant physiological and electrophysiological similarities with the human heart. zeclinics.com Automated imaging and analysis platforms can quantify cardiotoxic effects by measuring parameters such as heart rate, rhythm (arrhythmia), ejection fraction, and QTc interval, providing data with high predictability for human outcomes. nih.govzeclinics.comcreative-biogene.com Drug-induced cardiotoxicity, such as that caused by doxorubicin (B1662922) or terfenadine, has been successfully modeled and studied in zebrafish, allowing for the investigation of underlying pathological mechanisms and the screening of potential cardioprotective agents. nih.gov
Neurotoxicity: The rapid development of the central nervous system in zebrafish makes it an excellent model for developmental neurotoxicity (DNT) screening. nih.gov Endpoints include alterations in motor neuron development, induction of neuronal apoptosis (cell death), and changes in neurobehavior. researchgate.netresearchgate.net For instance, exposure to known neurotoxicants can lead to quantifiable defects in axon length, synaptic density, and myelination, providing insights into the specific neural pathways affected. nih.gov
Interactive Table 2: Hypothetical Cardiotoxicity and Neurotoxicity Findings in Zebrafish Larvae
| Parameter | Control (0.1% DMSO) | Test Compound (50 µM) | Mechanistic Implication |
| Heart Rate (bpm at 96 hpf) | 145 ± 10 | 95 ± 12 | Bradycardia, potential effect on cardiac ion channels |
| QTc Interval (ms at 120 hpf) | 45 ± 5 | 70 ± 8 | Delayed ventricular repolarization, arrhythmia risk |
| Brain Apoptosis (cell count at 72 hpf) | 5 ± 2 | 50 ± 15 | Induction of neuronal cell death |
| Motor Neuron Length (µm at 48 hpf) | 250 ± 20 | 180 ± 25 | Inhibition of axonal growth/guidance |
This table is illustrative, presenting hypothetical data to demonstrate the type of mechanistic endpoints that can be assessed. It does not represent actual findings for this compound.
Toxicogenomics for Deeper Mechanistic Understanding
To further elucidate toxicological mechanisms, phenotypic observations can be linked to molecular changes through toxicogenomics. nih.govfrontiersin.org Gene expression analysis, often using RNA sequencing or qPCR, can identify specific cellular pathways that are perturbed by a chemical exposure. nih.govoup.com For example, gene co-expression network analysis in zebrafish has been used to distinguish the transcriptomic signatures of different chemical classes, identifying modules of genes related to specific responses like chemical stress or neurobehavioral changes. nih.govosti.gov This approach can reveal the molecular initiating events of toxicity, connecting them through a cascade of key events to the adverse outcome observed at the organism level. acs.orgnih.gov This provides a powerful, systems-level understanding of a compound's toxic potential.
Future Directions and Research Opportunities
Development of Advanced Synthetic Strategies for Complex Analogues
The future synthesis of complex analogues of N-(2,5-dichlorophenyl)-2-mercaptoacetamide will likely involve sophisticated, multi-step synthetic routes. Drawing from established methods for N-aryl mercaptoacetamides, advanced strategies could be employed to create a diverse library of derivatives for structure-activity relationship (SAR) studies. A general approach often involves the chloroacetylation of the parent aniline (B41778) (2,5-dichloroaniline) followed by nucleophilic substitution with a thiol source. researchgate.net
Advanced synthetic methodologies could include:
Combinatorial Chemistry: High-throughput synthesis of a wide range of analogues by varying substituents on the dichlorophenyl ring or modifying the mercaptoacetamide backbone.
Catalytic Cross-Coupling Reactions: Introduction of diverse functional groups to the aromatic ring to explore a wider chemical space and modulate the compound's electronic and steric properties.
Stereoselective Synthesis: For analogues with chiral centers, developing enantioselective synthetic routes will be crucial to investigate the stereochemical requirements for biological activity.
A prospective synthetic scheme for generating analogues is outlined below:
| Step | Description | Reagents and Conditions (Hypothetical) |
| 1 | Chloroacetylation | 2,5-dichloroaniline (B50420), Chloroacetyl chloride, in an inert solvent like Dichloromethane (B109758) with a base like Triethylamine. researchgate.net |
| 2 | Thioacetylation | N-(2,5-dichlorophenyl)-2-chloroacetamide, Potassium thioacetate (B1230152), in a solvent like Acetone. acs.org |
| 3 | Hydrolysis | N-(2,5-dichlorophenyl)-2-acetylthioacetamide, Aqueous NaOH in Methanol (B129727). acs.org |
This foundational approach can be expanded to create more complex structures by using substituted chloroacetyl chlorides or by further derivatizing the thiol group.
Exploration of Novel Molecular Targets and Pathways
The mercaptoacetamide scaffold is known to interact with a variety of biological targets, primarily metalloenzymes, due to the metal-chelating properties of the thiol group. acs.orgnih.gov Future research should focus on screening this compound against a panel of such enzymes to identify novel molecular targets.
Potential targets for investigation include:
Metallo-β-lactamases (MBLs): These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. N-aryl mercaptoacetamides have shown inhibitory activity against MBLs like IMP-7, NDM-1, and VIM-1. nih.gov
Virulence Factors: The Pseudomonas aeruginosa elastase LasB, a zinc-containing protease and a key virulence factor, is a known target for mercaptoacetamides. acs.orgnih.govnih.gov Inhibition of such factors represents an anti-virulence strategy that may reduce the risk of resistance development. acs.org
Histone Deacetylases (HDACs): Certain mercaptoacetamides are potent inhibitors of HDACs, particularly HDAC6. acs.orgnih.govpitt.eduresearchgate.net These enzymes are crucial in epigenetic regulation and are targets for cancer and neurodegenerative disease therapies. nih.govpitt.edu The interaction typically involves the thiol group coordinating with the zinc ion in the enzyme's active site. acs.orgpitt.edu
The table below summarizes potential molecular targets based on the activity of related mercaptoacetamides.
| Target Class | Specific Example(s) | Potential Therapeutic Area |
| Metallo-β-lactamases | NDM-1, VIM-1 | Infectious Diseases (Combating antibiotic resistance) nih.gov |
| Bacterial Virulence Factors | P. aeruginosa LasB, Collagenase H | Infectious Diseases (Anti-virulence therapy) acs.orgnih.gov |
| Histone Deacetylases | HDAC6 | Oncology, Neurodegenerative Disorders nih.govpitt.edu |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach integrating various "omics" data will be invaluable. This forward-thinking strategy can elucidate the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects.
Future multi-omics studies could include:
Transcriptomics (RNA-Seq): To analyze changes in gene expression in cells or tissues upon treatment with the compound. This can reveal the cellular pathways that are modulated.
Proteomics: To study alterations in protein expression and post-translational modifications, providing a more direct link to cellular function.
Metabolomics: To profile changes in small-molecule metabolites, offering insights into the compound's impact on metabolic pathways.
Advanced Computational Modeling for Predictive Design
In silico methods are essential tools for accelerating the drug discovery and development process. For this compound, advanced computational modeling can be employed for predictive design and optimization.
Key computational approaches for future research include:
Molecular Docking: To predict the binding mode and affinity of this compound and its analogues to the active sites of potential protein targets. thaiscience.info
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of specific residues. biotechnologia-journal.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structure of the analogues with their biological activity, enabling the prediction of potency for newly designed compounds.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to guide the design of analogues with improved pharmacokinetic profiles and reduced potential for adverse effects. biotechnologia-journal.orgmdpi.com
These computational studies can prioritize the synthesis of the most promising analogues, thereby saving time and resources.
Exploration of this compound as a Scaffold for Chemical Probe Development
A chemical scaffold is a core structure of a molecule upon which various modifications can be made. The this compound structure holds promise as a versatile scaffold for the development of chemical probes. These probes are valuable tools for studying the function of specific proteins or pathways in a cellular or in vivo context.
Future development in this area could involve:
Affinity-Based Probes: Designing analogues that can be tagged with reporter molecules (e.g., fluorophores, biotin) without losing their binding affinity for a specific target.
Photoaffinity Probes: Incorporating a photoreactive group that allows for covalent cross-linking to the target protein upon UV irradiation, facilitating target identification and validation.
Selectivity Profiling: Systematically modifying the scaffold to create a library of probes with varying selectivity profiles, allowing for the fine-tuned investigation of related protein targets. mdpi.com
By leveraging the this compound scaffold, researchers can create a new generation of chemical tools to dissect complex biological processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,5-dichlorophenyl)-2-mercaptoacetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2,5-dichloroaniline with mercaptoacetic acid derivatives. Key steps include:
- Acylation : Reacting 2,5-dichloroaniline with chloroacetyl chloride to form N-(2,5-dichlorophenyl)-2-chloroacetamide.
- Thiolation : Substituting the chlorine atom with a mercapto group using thiourea or sodium hydrosulfide under controlled pH (8–9) and temperature (60–80°C) .
- Purification : Recrystallization from ethanol or methanol to achieve >95% purity. Optimize reaction time and stoichiometry to minimize by-products like disulfide derivatives .
Q. Which analytical techniques are most effective for characterizing N-(2,5-dichlorophenyl)-2-mercaptoacetamide?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm the acetamide backbone and substitution pattern (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 249.98 for CHClNOS) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P2/c space group with β = 103.1°) .
Q. What safety protocols are critical when handling N-(2,5-dichlorophenyl)-2-mercaptoacetamide?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (H315, H319 hazards) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture to prevent degradation .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid releasing toxic HCl or SO gases .
Advanced Research Questions
Q. How does the molecular conformation of N-(2,5-dichlorophenyl)-2-mercaptoacetamide influence its biological activity?
- Methodological Answer :
- Crystal Structure Analysis : The dichlorophenyl ring adopts a planar conformation, enabling π-π stacking with aromatic residues in enzyme active sites (e.g., bacterial dihydrofolate reductase) .
- Hydrogen Bonding : The mercapto group forms S–H···N interactions with catalytic lysine residues, enhancing binding affinity. Compare with analogs lacking the thiol group (e.g., 2-chloro derivatives) to isolate mechanistic contributions .
Q. What strategies can resolve contradictions in reported biological activities of mercaptoacetamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Cl with CF or NO) to assess electronic effects on enzyme inhibition .
- Dose-Response Assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against S. aureus and E. coli to reconcile discrepancies in antibacterial potency .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
Q. How can crystallographic data improve the design of N-(2,5-dichlorophenyl)-2-mercaptoacetamide derivatives for targeted drug delivery?
- Methodological Answer :
- Polymorph Screening : Identify stable crystal forms (e.g., Form I vs. II) with enhanced solubility using slurry conversion experiments .
- Co-crystallization : Co-crystal with cyclodextrins or PEG derivatives to modify release kinetics. Monitor via PXRD and DSC .
- Twinned Data Refinement : Apply SHELXL for high-resolution refinement of twinned crystals to resolve ambiguous electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
